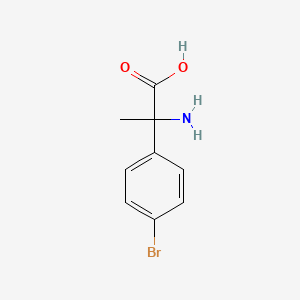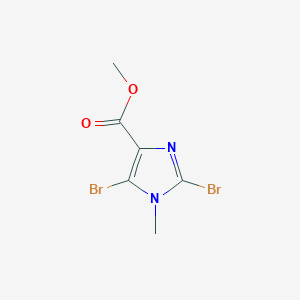![molecular formula C19H17FN2O3S B2972632 (Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941871-95-0](/img/structure/B2972632.png)
(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a benzo[d]thiazole core, which is a common structure in many organic compounds . It also seems to have a phenylpropanoyl group and a fluoro group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, compounds with a benzo[d]thiazole core can be synthesized through various methods, including palladium-catalyzed reactions .Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through techniques like NMR, HPLC, and MS spectral analysis . The presence of the benzo[d]thiazole core and the phenylpropanoyl group would likely contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, boronic acids and their esters, which could be structurally similar, are known to undergo hydrolysis, especially in water .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact molecular structure. Factors such as the presence of the benzo[d]thiazole core, the phenylpropanoyl group, and the fluoro group would all contribute to these properties .Scientific Research Applications
Design and Synthesis of Iminothiazolidin-4-one Derivatives as Aldose Reductase Inhibitors
A study by Sher Ali et al. (2012) synthesized and evaluated a series of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The compounds exhibited significant inhibitory potency, highlighting their potential as novel therapeutic agents for diabetes management.
GPIIb/IIIa Integrin Antagonists for Antithrombotic Treatment
Research by Y. Hayashi et al. (1998) developed potent and orally active fibrinogen receptor antagonists with a new conformational restriction unit. These compounds, including trisubstituted beta-amino acid derivatives, showed excellent profiles for inhibiting human platelet aggregation, suggesting therapeutic potential for antithrombotic treatment.
Antimicrobial and Antifungal Activity of Substituted 6-fluorobenzo[d]thiazole Amides
A study conducted by Vladimír Pejchal et al. (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides with notable antibacterial and antifungal activities. These findings underscore the potential of benzothiazole derivatives in developing new antimicrobial agents.
Structural and Biological Activity of Schiff Base Metal Complexes
Research by Shaimaa A. Hassan (2018) explored the synthesis and characterization of new Schiff base complexes with various metal ions, demonstrating significant antibacterial activity. This suggests potential applications in the development of antibacterial agents.
Synthesis of Fluorobenzamides as Antimicrobial Analogs
A study by N. Desai et al. (2013) reported the synthesis of 5-arylidene derivatives bearing a fluorine atom, showing promising antimicrobial activity. The presence of the fluorine atom was essential for enhancing activity, indicating the potential for developing effective antimicrobial agents.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-[6-fluoro-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOIJKIBDLZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2972550.png)
![N-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2972552.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2972557.png)



![[3-(4-Propylpiperazin-1-yl)propyl]amine trihydrochloride](/img/structure/B2972563.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide](/img/structure/B2972565.png)

![2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid](/img/structure/B2972568.png)
![N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2972570.png)
